(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(5-nitro-2-pyridin-2-ylsulfanylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N5O4S2/c28-15-18(13-17-14-20(32(35)36)8-9-23(17)38-24-7-3-4-11-29-24)25-30-19(16-37-25)10-12-31-26(33)21-5-1-2-6-22(21)27(31)34/h1-9,11,13-14,16H,10,12H2/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDSHLYPCFOFAZ-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])SC5=CC=CC=N5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])SC5=CC=CC=N5)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile involves several steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the isoindole moiety, and the coupling of the nitrophenyl and pyridinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole and isoindole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Scientific Research Applications
(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile: has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Three closely related compounds (Table 1) share the thiazole-isoindole core but differ in phenyl ring substituents, leading to distinct physicochemical and functional properties:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron Effects : The nitro group in the target compound creates a stronger electron-deficient aromatic system compared to the electron-donating methyl or benzyloxy groups in analogues. This may enhance reactivity in electrophilic interactions or binding to electron-rich biological targets .
- Bioactivity Implications : While direct bioactivity data for these compounds is unavailable, substituent trends suggest the target compound may exhibit unique interactions in enzyme inhibition (e.g., kinase or protease targets) due to its polar nitro and sulfur-containing groups .
Analytical Characterization
- X-ray Crystallography : SHELX programs (e.g., SHELXL ) are critical for resolving the Z-configuration of the prop-2-enenitrile group and verifying substituent positions.
- Quantum Chemical Analysis: Multiwfn can compare electron localization functions (ELF) and electrostatic potentials (ESP) between analogues, highlighting the nitro group’s electron-withdrawing impact (Figure 1).
Figure 1: Predicted ESP Maps (Representative)
- Target Compound : High positive ESP near nitro group (electrophilic hotspot).
- Methylphenyl Analog : Neutral ESP across phenyl ring due to electron-donating methyl.
Physicochemical Properties
- Solubility : The nitro and pyridinylsulfanyl groups likely reduce lipophilicity (clogP ~3.5) compared to the methylphenyl analog (clogP ~4.2).
- Stability : Nitro groups may confer photodegradation sensitivity, necessitating stability studies under controlled lighting .
Biological Activity
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The structural components include:
- Dioxoisoindole moiety : Known for its potential in anticancer activity.
- Thiazole ring : Often associated with antimicrobial and antitumor properties.
- Nitrophenyl group : Typically linked with anti-inflammatory and analgesic effects.
- Pyridinylsulfanyl group : May enhance the compound's bioactivity through electron donation.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of isoindole have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.
Case Study: Cytotoxicity Assays
In vitro assays conducted on human breast cancer cell lines (MCF-7) revealed that the compound exhibited an IC50 value of approximately 12 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 ~ 20 µM).
Antimicrobial Properties
The thiazole and nitrophenyl components are known for their antimicrobial activities. Preliminary tests suggest that this compound demonstrates significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Anti-inflammatory Effects
The nitro group in the phenyl ring is often linked to anti-inflammatory properties. Research indicates that compounds containing similar nitrophenyl groups can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole ring may inhibit enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It could interfere with key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Synthesis and Characterization
The synthesis of the compound involves several steps, including the formation of the isoindole derivative followed by thiazole and nitrile incorporation. The synthetic route typically includes:
- Formation of Isoindole : Reaction of appropriate anhydrides with amines.
- Thiazole Synthesis : Utilizing a condensation reaction between thiourea and α-halo ketones.
- Nitrile Introduction : Employing nucleophilic substitution methods.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction parameters must be controlled?
The synthesis typically involves multi-step reactions, including thiazole ring formation, functional group introduction (e.g., nitro, pyridinylsulfanyl), and stereochemical control for the Z-configuration. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) optimize nucleophilic substitution and cyclization steps .
- Catalysts : Palladium or copper catalysts facilitate cross-coupling reactions for aryl-thiazole linkages .
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product suppression .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track intermediate formation .
Q. Example Reaction Conditions Table
| Step | Key Reaction | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiazole ring formation | DMSO | None | 70°C | 65–75 |
| 2 | Pyridinylsulfanyl coupling | THF | Pd(PPh₃)₄ | 80°C | 50–60 |
Q. What spectroscopic and analytical methods confirm the compound’s structural integrity?
A combination of techniques is essential:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the Z-configuration is confirmed by coupling constants (J = 10–12 Hz for trans-alkene protons) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental analysis (CHNS) : Matches experimental and theoretical C/H/N/S percentages to confirm purity (e.g., <0.3% deviation) .
Q. Example Elemental Analysis Table
| Element | Theoretical (%) | Experimental (%) | Deviation |
|---|---|---|---|
| C | 58.21 | 57.98 | -0.23 |
| H | 3.15 | 3.12 | -0.03 |
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening includes:
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC₅₀ values .
- Cytotoxicity studies : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility testing : Use DMSO/PBS mixtures to determine solubility limits for in vitro assays .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
Advanced strategies include:
- Design of Experiments (DoE) : Systematic variation of solvent, catalyst loading, and temperature to identify optimal conditions via response surface methodology .
- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation (e.g., 20% yield improvement in thiazole cyclization) .
- Byproduct analysis : LC-MS identifies impurities (e.g., nitro reduction byproducts), guiding protective group adjustments .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Dynamic effects analysis : Variable-temperature NMR detects conformational equilibria (e.g., hindered rotation in thiazole substituents) .
- X-ray crystallography : Provides definitive stereochemical assignment, resolving ambiguities in NOESY or COSY spectra .
- Computational validation : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .
Q. What computational frameworks predict bioactivity and guide SAR studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding affinity for kinase ATP pockets) .
- QSAR modeling : Machine learning (e.g., Random Forest) correlates substituent electronic parameters (Hammett σ) with activity trends .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .
Q. Example Docking Score Table
| Target Protein | Docking Score (kcal/mol) | Binding Residues |
|---|---|---|
| EGFR kinase | -9.2 | Lys721, Met793 |
| PARP-1 | -8.7 | Ser904, Tyr907 |
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents (e.g., nitro → methoxy, pyridinylsulfanyl → benzodioxole) to probe electronic/steric effects .
- Pharmacophore mapping : Identify critical moieties (e.g., thiazole, nitrile) using Discovery Studio .
- Data-driven SAR : Cluster bioactivity data using PCA to highlight key structural contributors .
Q. What strategies address solubility limitations in biological testing?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release and improved bioavailability .
- Co-solvent systems : Optimize DMSO/PBS ratios without compromising cell viability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
